molecular formula C6H6N2O3 B086250 5-Methyl-2-nitropyridin-3-ol CAS No. 15128-88-8

5-Methyl-2-nitropyridin-3-ol

Cat. No.: B086250
CAS No.: 15128-88-8
M. Wt: 154.12 g/mol
InChI Key: FESHDHSFWWFFFN-UHFFFAOYSA-N
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Description

5-Methyl-2-nitropyridin-3-ol is a chemical compound belonging to the class of nitropyridines It is characterized by a pyridine ring substituted with a methyl group at the 5-position, a nitro group at the 2-position, and a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-nitropyridin-3-ol typically involves nitration of 5-methylpyridin-3-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 2-position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance yield and efficiency. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-nitropyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 5-Methyl-2-aminopyridin-3-ol.

    Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 5-Carboxy-2-nitropyridin-3-ol.

Scientific Research Applications

5-Methyl-2-nitropyridin-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-2-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-4-2-5(9)6(7-3-4)8(10)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESHDHSFWWFFFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617777
Record name 5-Methyl-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15128-88-8
Record name 5-Methyl-2-nitropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-nitropyridin-3-ol
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